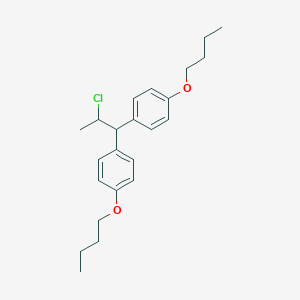
1,1'-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is an organic compound characterized by the presence of two butoxybenzene groups linked through a central 2-chloropropane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with 2-chloropropane under specific conditions. The reaction is generally carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropane moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxybenzene groups, resulting in the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroxy derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethylbenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethoxybenzene)
Uniqueness
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is unique due to the presence of butoxy groups, which impart specific chemical and physical properties. These properties may include enhanced solubility, reactivity, and potential biological activities compared to similar compounds with different substituents.
Propiedades
Número CAS |
62897-58-9 |
|---|---|
Fórmula molecular |
C23H31ClO2 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
1-butoxy-4-[1-(4-butoxyphenyl)-2-chloropropyl]benzene |
InChI |
InChI=1S/C23H31ClO2/c1-4-6-16-25-21-12-8-19(9-13-21)23(18(3)24)20-10-14-22(15-11-20)26-17-7-5-2/h8-15,18,23H,4-7,16-17H2,1-3H3 |
Clave InChI |
PHEHYMDNUTWNJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)

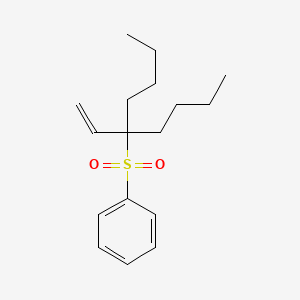
![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)
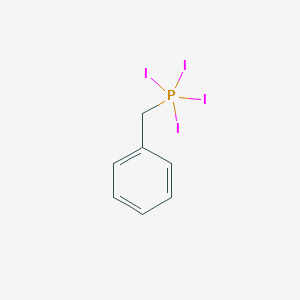


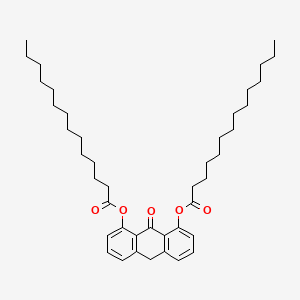
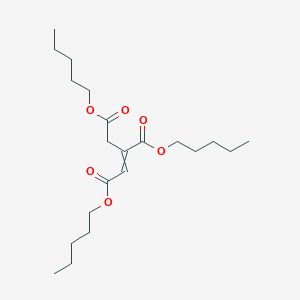

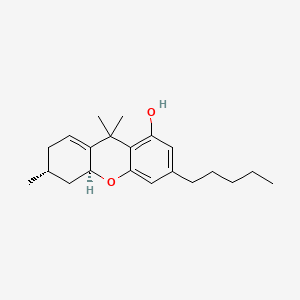
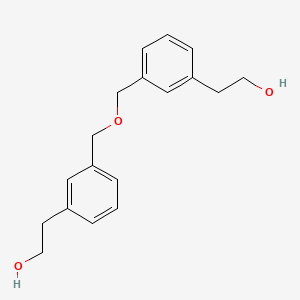

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)
